molecular formula C19H22O3 B12658625 4-(2,3-Diethyl-3-(4-methoxyphenyl)oxiranyl)phenol CAS No. 171335-71-0

4-(2,3-Diethyl-3-(4-methoxyphenyl)oxiranyl)phenol

Cat. No.: B12658625
CAS No.: 171335-71-0
M. Wt: 298.4 g/mol
InChI Key: IXYPLJFSZKPUDZ-OALUTQOASA-N
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Description

4-(2,3-Diethyl-3-(4-methoxyphenyl)oxiranyl)phenol is an organic compound with the molecular formula C19H22O3 It is characterized by the presence of an oxirane ring (epoxide) attached to a phenol group, with additional ethyl and methoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Diethyl-3-(4-methoxyphenyl)oxiranyl)phenol typically involves the following steps:

    Formation of the Oxirane Ring: The oxirane ring can be formed through the epoxidation of an alkene precursor. Common reagents for this reaction include peracids such as m-chloroperbenzoic acid (m-CPBA).

    Attachment of the Phenol Group: The phenol group can be introduced through a nucleophilic aromatic substitution reaction. This involves the reaction of a phenol derivative with an appropriate electrophile.

    Introduction of Substituents: The ethyl and methoxy groups can be introduced through alkylation reactions using reagents such as ethyl iodide and methoxybenzene.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Diethyl-3-(4-methoxyphenyl)oxiranyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The oxirane ring can be reduced to form diols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Quinones

    Reduction: Diols

    Substitution: Various substituted phenols

Scientific Research Applications

4-(2,3-Diethyl-3-(4-methoxyphenyl)oxiranyl)phenol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in studies of enzyme-catalyzed reactions involving epoxides and phenols.

    Industry: Used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2,3-Diethyl-3-(4-methoxyphenyl)oxiranyl)phenol involves its interaction with various molecular targets:

    Epoxide Ring: The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with nucleophiles such as amino acids in proteins.

    Phenol Group: The phenol group can participate in hydrogen bonding and other interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    4-(2,3-Diethyl-3-(4-hydroxyphenyl)oxiranyl)phenol: Similar structure but with a hydroxy group instead of a methoxy group.

    4-(2,3-Diethyl-3-(4-methylphenyl)oxiranyl)phenol: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

4-(2,3-Diethyl-3-(4-methoxyphenyl)oxiranyl)phenol is unique due to the presence of both an oxirane ring and a methoxy-substituted phenol group

Properties

CAS No.

171335-71-0

Molecular Formula

C19H22O3

Molecular Weight

298.4 g/mol

IUPAC Name

4-[(2S,3S)-2,3-diethyl-3-(4-methoxyphenyl)oxiran-2-yl]phenol

InChI

InChI=1S/C19H22O3/c1-4-18(14-6-10-16(20)11-7-14)19(5-2,22-18)15-8-12-17(21-3)13-9-15/h6-13,20H,4-5H2,1-3H3/t18-,19-/m0/s1

InChI Key

IXYPLJFSZKPUDZ-OALUTQOASA-N

Isomeric SMILES

CC[C@@]1([C@](O1)(CC)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)O

Canonical SMILES

CCC1(C(O1)(CC)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)O

Origin of Product

United States

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